molecular formula C9H9ClFNO4S B1605135 Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- CAS No. 1009505-66-1

Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-

Cat. No.: B1605135
CAS No.: 1009505-66-1
M. Wt: 281.69 g/mol
InChI Key: XTWFAFUSMARDPX-YFKPBYRVSA-N
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Description

Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- is a chemical compound with the molecular formula C9H9ClFNO4S and a molecular weight of 281.69 g/mol . This compound is characterized by the presence of an alanine backbone substituted with a 3-chloro-4-fluorophenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- typically involves the reaction of alanine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfone derivatives .

Scientific Research Applications

Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Alanine, N-[(3-chlorophenyl)sulfonyl]-
  • Alanine, N-[(4-fluorophenyl)sulfonyl]-
  • Alanine, N-[(3-bromo-4-fluorophenyl)sulfonyl]-

Uniqueness

Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This dual substitution can enhance its potency and selectivity in certain applications compared to similar compounds .

Properties

IUPAC Name

(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO4S/c1-5(9(13)14)12-17(15,16)6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWFAFUSMARDPX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351324
Record name Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009505-66-1
Record name Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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